Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7
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Overview
Description
Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7 is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluoro-benzisoxazole moiety and a piperidinyl-ethyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7 involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted benzisoxazole derivatives .
Scientific Research Applications
Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7 involves its interaction with specific molecular targets. The fluoro-benzisoxazole moiety is known to interact with neurotransmitter receptors in the brain, modulating their activity. This interaction can lead to changes in neuronal signaling pathways, which may explain its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Paliperidone: A similar compound with a benzisoxazole moiety, used as an antipsychotic agent.
Risperidone: Another related compound, also used in the treatment of psychiatric disorders.
Iloperidone: Shares structural similarities and is used for similar therapeutic purposes.
Uniqueness
Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoro-benzisoxazole moiety and piperidinyl-ethyl group make it particularly effective in modulating neurotransmitter receptors, setting it apart from other similar compounds .
Properties
CAS No. |
1404053-61-7 |
---|---|
Molecular Formula |
C38H55FN4O4 |
Molecular Weight |
650.88 |
IUPAC Name |
[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] pentadecanoate |
InChI |
InChI=1S/C38H55FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-35(44)46-33-16-15-23-43-37(33)40-28(2)31(38(43)45)22-26-42-24-20-29(21-25-42)36-32-19-18-30(39)27-34(32)47-41-36/h18-19,27,29,33H,3-17,20-26H2,1-2H3 |
InChI Key |
VFEKGVCVKCZZRU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C |
Synonyms |
Paliperidone Pentadecanoate; 9-Hydroxyrisperidone Pentadecanoate |
Origin of Product |
United States |
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